molecular formula C24H25N3O2S B2770059 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898424-80-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2770059
CAS RN: 898424-80-1
M. Wt: 419.54
InChI Key: RENLHDCHEPURAQ-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

Blockade of Orexin Receptors

Research on orexins, which are peptides involved in wakefulness, has investigated the role of orexin receptors. Specifically, the blockade of orexin-1 (OX1R) and orexin-2 (OX2R) receptors has been studied for its potential to promote sleep. Selective antagonists targeting these receptors have shown differential impacts on sleep-wake modulation, suggesting a complex interplay between these receptors and the maintenance of wakefulness (Dugovic et al., 2009).

Anticancer Activity

A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the potential of structurally related compounds in cancer treatment, indicating a promising area for further investigation into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide (Fang et al., 2016).

Dopamine Agonist Properties

The dopamine-like activity of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has been explored, with findings indicating that these compounds can act as dopamine agonists. Such research could inform the development of therapies targeting dopaminergic pathways, possibly providing insight into the application of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide in similar contexts (Jacob et al., 1981).

Antimicrobial and Antitumor Activities

Research into the synthesis and characterization of new quinazolines as potential antimicrobial agents has provided evidence of the efficacy of these compounds against a variety of bacterial and fungal pathogens. This suggests a broader utility for compounds with similar structures in combating microbial infections and possibly in antitumor applications as well (Desai et al., 2007).

ERK2 Inhibition and Cytotoxicity

A novel series of compounds, including N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones, has been synthesized and shown to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2) with considerable antineoplastic activity. These compounds offer insights into the design and development of new therapeutic agents targeting cancer cell proliferation and survival pathways (Aly et al., 2018).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENLHDCHEPURAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide

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